Structural Divergence from Canonical 4,5'-Bipyrimidine PI3K Inhibitors
The compound's N,N-dimethyl substitution at the 2-amine position represents a critical structural departure from the primary amine found in related PI3Kα inhibitors such as 2-morpholino-4,5'-bipyrimidin-2'-amine (CHEMBL1672331). In biochemical assays, CHEMBL1672331 achieves an IC50 of 14.0 nM against PI3Kα and an EC50 of 130.0 nM in A2780 cells [1]. By contrast, the target compound incorporates dimethylation, which typically enhances metabolic stability and alters hydrogen-bonding capacity at the kinase hinge region. While direct head-to-head PI3Kα data for the target compound are not publicly available, the dimethyl substitution pattern is associated with superior selectivity profiles in bipyrimidine-based kinase inhibitor series [2].
| Evidence Dimension | PI3Kα inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for PI3Kα in accessible data sources as of the search date; characterized as a kinase-targeting bipyrimidine scaffold with dimethylamine motif |
| Comparator Or Baseline | 2-morpholino-4,5'-bipyrimidin-2'-amine (CHEMBL1672331): IC50 = 14.0 nM (PI3Kα) [1] |
| Quantified Difference | Cannot be calculated due to absence of target compound PI3Kα data; structural difference is unambiguously defined by N,N-dimethyl versus primary amine substituent |
| Conditions | In vitro biochemical PI3Kα assay; cellular assay in A2780 cell line |
Why This Matters
The N,N-dimethyl group alters the pharmacophore, meaning that potency and selectivity data from primary amine analogs cannot be used to infer the target compound's performance—procurement must be based on the compound's own certified identity.
- [1] MolBIC Bioactivity Database. Data for 2-morpholino-4,5'-bipyrimidin-2'-amine (CHEMBL1672331). Retrieved from https://molbic.idrblab.net/data/bioactivity/details/IT0249785. View Source
- [2] Ontosight.ai. CHEMBL3497576 Compound Overview. View Source
